3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one
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Overview
Description
3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is further substituted with a thiazolyl group and a chloro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-Chloro-2-oxochromen-3-yl intermediate: This step involves the reaction of 6-chloro-2-oxochromen-3-yl with appropriate reagents under controlled conditions to form the desired intermediate.
Thiazole ring formation: The intermediate is then reacted with thioamide or other sulfur-containing reagents to form the thiazole ring.
Coupling reaction: The final step involves coupling the thiazole intermediate with 7-hydroxychromen-2-one under suitable conditions to obtain the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique chemical structure and biological activity.
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biological processes.
Interference with cellular pathways: The compound may affect signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one can be compared with other similar compounds such as:
6-Chloro-2-oxochromen-3-yl derivatives: These compounds share the chromen-2-one core structure but differ in the substituents attached to the core.
Thiazolyl-chromen-2-one derivatives: These compounds have a similar thiazole ring but may have different substituents on the chromen-2-one core.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H10ClNO5S |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
3-[2-(6-chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one |
InChI |
InChI=1S/C21H10ClNO5S/c22-12-2-4-17-11(5-12)7-15(21(26)27-17)19-23-16(9-29-19)14-6-10-1-3-13(24)8-18(10)28-20(14)25/h1-9,24H |
InChI Key |
RHSDKLSMZRQFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C3=CSC(=N3)C4=CC5=C(C=CC(=C5)Cl)OC4=O |
Origin of Product |
United States |
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